molecular formula C21H26N2O4 B3864602 N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide

N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide

Cat. No. B3864602
M. Wt: 370.4 g/mol
InChI Key: DTBYWZOMKVUBGV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide, also known as EPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through a series of chemical reactions. EPPH has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been found to inhibit the activity of certain enzymes and proteins that play a role in the development and progression of diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been found to exhibit various biochemical and physiological effects, making it a promising compound for further research. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation-related diseases. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has also been found to have antitumor effects, making it a potential candidate for the development of cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide in scientific research is its high purity and stability, which allows for accurate and reproducible results. However, there are also some limitations associated with the use of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide in lab experiments, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide. One area of interest is the development of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide's antitumor effects and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide and its potential applications in other areas of medicine.

Scientific Research Applications

N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. N'-(3-ethoxy-4-propoxybenzylidene)-2-methoxy-2-phenylacetohydrazide has also been shown to have neuroprotective properties, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-22-23-21(24)20(25-3)17-9-7-6-8-10-17/h6-12,14-15,20H,4-5,13H2,1-3H3,(H,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYWZOMKVUBGV-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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